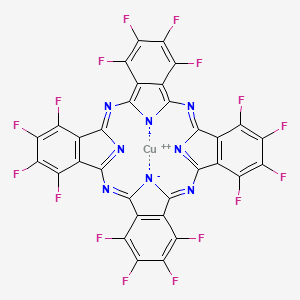

Cobre(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-ftalocianina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and air stability. It is primarily used in various energy conservation applications due to its high electron mobility .

Aplicaciones Científicas De Investigación

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is widely used in scientific research due to its unique properties:

Mecanismo De Acción

Target of Action

The primary target of F16CuPc is the electron transport chain in various energy conservation applications . This organic molecule has been used as an electron transporting material due to its good air-stability and electron mobility .

Mode of Action

F16CuPc interacts with its targets through electron transfer . The compound is capable of accepting and transporting electrons, which is a crucial process in energy conservation applications . In photodetectors, for instance, F16CuPc molecules self-assemble into horizontally-oriented nanoribbons, enabling the in-situ fabrication of photodetectors .

Biochemical Pathways

It is known that the compound plays a significant role in theelectron transport chain , which is a key component of many biochemical processes, including cellular respiration and photosynthesis .

Pharmacokinetics

Given its use in energy conservation applications, it can be inferred that the compound exhibits good stability and electron mobility .

Result of Action

The action of F16CuPc results in efficient electron transport , which is crucial for energy conservation applications . For instance, in photodetectors, the compound exhibits a sensitive response in the ultraviolet-visible-near-infrared (UV-vis-NIR) region .

Action Environment

The action of F16CuPc is influenced by environmental factors such as the presence of a sapphire surface, which enables the self-assembly of F16CuPc molecules into horizontally-oriented nanoribbons .

Métodos De Preparación

The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves several steps:

- Reaction of the nitro intermediate with hydrofluoric acid in the presence of copper chloride to form a fluorinated phthalocyanine intermediate.

Reaction of nitrofluorobenzene with sodium tetrafluoroacetate: to produce a nitro intermediate.

Heating the intermediate in iodobenzene: to yield the final product.

Análisis De Reacciones Químicas

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in the oxidation of organic substrates.

Reduction: It facilitates the electrochemical reduction of carbon dioxide to ethylene in aqueous media.

Substitution: The compound can undergo substitution reactions with other halogens or functional groups under specific conditions.

Comparación Con Compuestos Similares

Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its high fluorine content, which enhances its electron mobility and stability. Similar compounds include:

Copper(II) phthalocyanine: Lacks the extensive fluorination, resulting in lower electron mobility.

Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar structure but with zinc instead of copper, affecting its electronic properties.

Cobalt(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Contains cobalt, which alters its catalytic activity compared to the copper variant.

Propiedades

Número CAS |

14916-87-1 |

|---|---|

Fórmula molecular |

C32CuF16N8 |

Peso molecular |

863.9 g/mol |

Nombre IUPAC |

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

Clave InChI |

FJAOBQORBYMRNO-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |

SMILES canónico |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)